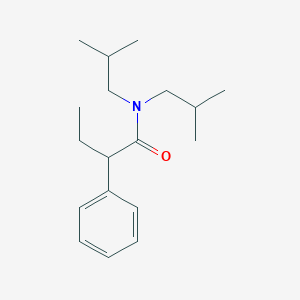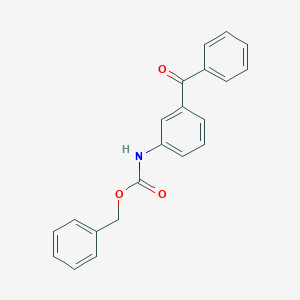![molecular formula C15H12ClN3OS2 B263194 N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263194.png)
N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential use as an anti-malarial drug.
Mechanism of Action
The mechanism of action of N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed that this compound acts by inhibiting the heme detoxification pathway in the malaria parasite. This leads to the accumulation of toxic heme within the parasite, ultimately leading to its death.
Biochemical and Physiological Effects:
N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide has been shown to have low toxicity in vitro and in vivo. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide in lab experiments is its potent activity against the malaria parasite. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use.
Future Directions
There are several future directions for research on N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide. One direction is to further elucidate the mechanism of action of this compound. Additionally, further studies are needed to optimize the use of this compound as an anti-malarial drug, including studies on its efficacy and safety in humans. Finally, there is potential for the use of this compound in the treatment of other parasitic diseases, which should be explored further.
Synthesis Methods
The synthesis of N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide involves the reaction of 7-chloro-4-quinolinyl thiol with 2-bromoacetophenone in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-aminothiazole to yield the final product.
Scientific Research Applications
N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential use as an anti-malarial drug. In vitro studies have shown that this compound has potent activity against the malaria parasite. Additionally, this compound has also been shown to have activity against other parasitic diseases such as leishmaniasis and trypanosomiasis.
properties
Product Name |
N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide |
|---|---|
Molecular Formula |
C15H12ClN3OS2 |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
N-[4-[(7-chloroquinolin-4-yl)sulfanylmethyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H12ClN3OS2/c1-9(20)18-15-19-11(8-22-15)7-21-14-4-5-17-13-6-10(16)2-3-12(13)14/h2-6,8H,7H2,1H3,(H,18,19,20) |
InChI Key |
CYQZOYLUMWVIQE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=CS1)CSC2=C3C=CC(=CC3=NC=C2)Cl |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CSC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)





![N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B263130.png)

![4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B263134.png)
![3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B263138.png)
![1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B263140.png)
